molecular formula C10H16O4 B2861559 2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid CAS No. 2413870-63-8

2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid

Cat. No. B2861559
M. Wt: 200.234
InChI Key: GIPIFLUXORCWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of DUCA is characterized by a spirocyclic backbone. The InChI code for DUCA is 1S/C10H16O4/c11-9(12)8-1-2-10(7-14-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12) .


Physical And Chemical Properties Analysis

DUCA has a molecular weight of 200.23 . It is an oil at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Catalytic Synthesis of Nitrogen-Containing Spiro Heterocycles

2,9-Dioxaspiro[5.5]undecane derivatives have been explored for their role in the synthesis of nitrogen-containing spiro heterocycles. A catalyst-free approach using double Michael addition reactions has been demonstrated to produce high yields of these compounds efficiently. This synthesis pathway is notable for its simplicity, high efficiency, and the use of ethylene glycol as a solvent, presenting a significant advancement in the development of spiro heterocycles with potential applications in various fields of chemistry and materials science (Aggarwal, Vij, & Khurana, 2014).

Synthesis of Pheromones

The compound has been utilized in the stereoselective synthesis of sex pheromones, specifically targeting the olive fly. This approach involves intramolecular Michael addition reactions, highlighting the compound's significance in synthesizing biologically active molecules with precise stereochemical control. This method provides a pathway for developing environmentally friendly pest management strategies by synthesizing natural pheromones (Iwata, Fujita, Hattori, Uchida, & Imanishi, 1985).

Polymer Stabilizers

Research has identified 2,9-Dioxaspiro[5.5]undecane derivatives as effective synergistic stabilizers in polymer compositions. The interaction between phenolic and thiopropionate type antioxidants has been shown to significantly enhance the stabilization of polymers, suggesting applications in improving the durability and lifespan of polymeric materials (Yachigo, Sasaki, & Kojima, 1992).

Chemosensors

The structural flexibility of 2,9-Dioxaspiro[5.5]undecane derivatives has been exploited in the development of white-light emitting boronate microparticles. These particles serve as highly sensitive and recyclable chemosensors for the detection of metal ions in aqueous solutions, offering potential applications in environmental monitoring and analytical chemistry (Nishiyabu, Sugino, & Kubo, 2013).

Antibacterial Agents

Exploration into the spirocyclic derivatives of ciprofloxacin has revealed the antibacterial potential of compounds related to 2,9-Dioxaspiro[5.5]undecane. These studies aim to enhance the efficacy of fluoroquinolone antibiotics against resistant bacterial strains, highlighting the compound's role in the ongoing battle against antimicrobial resistance (Lukin et al., 2022).

Safety And Hazards

DUCA is associated with several hazard statements: H315, H319, H335 . These codes correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,9-dioxaspiro[5.5]undecane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)8-1-2-10(7-14-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPIFLUXORCWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)COC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid

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